molecular formula C9H7BrN2O B13135378 2-Bromo-7-methoxyquinazoline

2-Bromo-7-methoxyquinazoline

Cat. No.: B13135378
M. Wt: 239.07 g/mol
InChI Key: QQJISRKAAVSDCA-UHFFFAOYSA-N
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Description

2-Bromo-7-methoxyquinazoline is a derivative of quinazoline, a nitrogen-containing heterocyclic compound. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The addition of bromine and methoxy groups to the quinazoline core enhances its chemical properties and biological activities, making it a compound of significant interest in medicinal chemistry and pharmaceutical research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-7-methoxyquinazoline typically involves the bromination of 7-methoxyquinazoline. One common method is the reaction of 7-methoxyquinazoline with bromine in the presence of a suitable solvent such as acetic acid. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods: Industrial production of this compound may involve more scalable and cost-effective methods. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve high yields and purity. The use of green chemistry principles, such as solvent recycling and waste minimization, is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-7-methoxyquinazoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium hydride (NaH) and various nucleophiles. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures.

    Oxidation Reactions: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (MCPBA) are used under mild conditions.

    Cyclization Reactions: Catalysts like palladium or copper are often employed in these reactions

Major Products Formed:

Scientific Research Applications

2-Bromo-7-methoxyquinazoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-7-methoxyquinazoline involves its interaction with specific molecular targets. The bromine and methoxy groups enhance its binding affinity to enzymes and receptors, leading to inhibition or modulation of their activities. The compound can interact with various pathways, including those involved in cell proliferation, apoptosis, and inflammation .

Comparison with Similar Compounds

    7-Bromo-2-methylquinoline: Similar in structure but with a methyl group instead of a methoxy group.

    6-Bromoquinazoline: Lacks the methoxy group but has similar biological activities.

    2-Methoxyquinazoline: Similar but without the bromine atom

Uniqueness: 2-Bromo-7-methoxyquinazoline is unique due to the presence of both bromine and methoxy groups, which enhance its chemical reactivity and biological activity. This dual substitution makes it a versatile compound for various applications in medicinal chemistry and pharmaceutical research .

Properties

Molecular Formula

C9H7BrN2O

Molecular Weight

239.07 g/mol

IUPAC Name

2-bromo-7-methoxyquinazoline

InChI

InChI=1S/C9H7BrN2O/c1-13-7-3-2-6-5-11-9(10)12-8(6)4-7/h2-5H,1H3

InChI Key

QQJISRKAAVSDCA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=NC(=NC=C2C=C1)Br

Origin of Product

United States

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